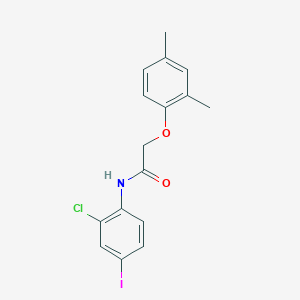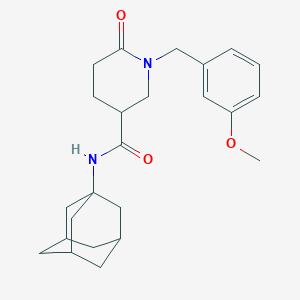
N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. CI-994 is a member of the class of compounds called histone deacetylase (HDAC) inhibitors, which are known to regulate gene expression and have been implicated in the development of cancer.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide is thought to involve the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones and other proteins. This accumulation of acetylated proteins is thought to alter gene expression, leading to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its effects on cancer cells, N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide has also been found to have other biochemical and physiological effects. For example, N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum, suggesting that it may have potential as an antimalarial agent. N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide has also been found to inhibit the activity of the enzyme sirtuin 1, which has been implicated in aging and age-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments to study its effects on cells and organisms. However, one limitation of using N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used in cancer treatment. Another area of interest is the development of combination therapies that use N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide in combination with other drugs to enhance its effectiveness. Finally, there is also interest in exploring the potential of N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide as an antimalarial agent and in studying its effects on aging and age-related diseases.
Méthodes De Synthèse
N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-iodophenol with 2,4-dimethylphenol in the presence of a base to form the intermediate product, 2-(2,4-dimethylphenoxy)-4-iodophenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the final product, N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. HDAC inhibitors like N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide has been found to be effective against a variety of cancer cell lines, including breast, prostate, lung, and leukemia.
Propriétés
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO2/c1-10-3-6-15(11(2)7-10)21-9-16(20)19-14-5-4-12(18)8-13(14)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMCTFRPQHAKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)I)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971714.png)
![2-ethoxyethyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5971717.png)
![2-amino-4-[3-(difluoromethoxy)phenyl]-6-(4-hydroxyphenyl)nicotinonitrile](/img/structure/B5971730.png)
![N-(4-chlorophenyl)-2-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5971735.png)
![2-[(4-{[(4-chlorophenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5971739.png)
![2-(3-furoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5971742.png)
![2-methyl-7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5971747.png)
![2-[3-(trifluoromethyl)phenyl]-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide](/img/structure/B5971755.png)
![{3-(2,4-difluorobenzyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5971760.png)
![1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B5971774.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B5971782.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5971791.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5971818.png)
